Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and an ethyl thioacetate side chain. This compound is synthesized via nucleophilic substitution, where 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol reacts with ethyl chloroacetate under alkaline conditions . Key spectral data include:
- ¹³C-NMR (CDCl₃): Peaks at δ 165.71 (ester C=O), 149.35 (oxadiazole C-2), and 128.45–116.50 (aromatic carbons) .
- HRMS: [M+Na]⁺ observed at m/z 512.1265 (calculated 512.1251) .
The 2-chlorophenyl substituent enhances lipophilicity and influences bioactivity, making the compound a candidate for fungicidal and antimicrobial applications .
Properties
Molecular Formula |
C12H11ClN2O3S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
InChI Key |
JTIZGGBSKQSBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Carbon Disulfide and Alkaline Media
In a representative procedure, 2-chlorobenzohydrazide (0.02 mol) is dissolved in absolute ethanol (20 mL) and treated with CS₂ (0.03 mol) and potassium hydroxide (0.02 mol). The mixture is refluxed for 6–8 hours, during which the hydrazide undergoes cyclodehydration to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Acidification with dilute HCl precipitates the thiol, which is filtered, washed with water, and recrystallized from ethanol. This method yields 70–75% of the intermediate.
Key Parameters
-
Solvent: Ethanol
-
Base: KOH
-
Reaction Time: 6–8 hours
-
Yield: 70–75%
Alkylation of 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol
The thiol intermediate is alkylated with ethyl chloroacetate to introduce the thioacetate moiety. This step involves nucleophilic substitution (Sₙ2) under basic conditions.
Room-Temperature Alkylation in Acetone
A mixture of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (0.02 mol), anhydrous potassium carbonate (0.02 mol), and ethyl chloroacetate (0.02 mol) in dry acetone (20 mL) is stirred at room temperature for 2 hours. The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbon of ethyl chloroacetate. Post-reaction, the mixture is filtered, concentrated in vacuo, and crystallized from methanol to yield the target compound.
Key Parameters
-
Solvent: Acetone
-
Base: K₂CO₃
-
Reaction Time: 2 hours
-
Yield: 80–85%
Reflux-Based Alkylation for Enhanced Reactivity
Alternative protocols employ reflux conditions to accelerate the reaction. Here, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (0.02 mol) and ethyl chloroacetate (0.02 mol) are refluxed in acetone with K₂CO₃ (0.02 mol) for 5 hours. The extended heating ensures complete conversion, particularly for sterically hindered substrates. The product is isolated similarly, with yields comparable to room-temperature methods (82–87%).
Key Parameters
-
Temperature: Reflux (~56°C for acetone)
-
Reaction Time: 5 hours
-
Yield: 82–87%
Comparative Analysis of Methodologies
| Parameter | Room-Temperature Method | Reflux Method |
|---|---|---|
| Solvent | Acetone | Acetone |
| Base | K₂CO₃ | K₂CO₃ |
| Reaction Time | 2 hours | 5 hours |
| Yield | 80–85% | 82–87% |
| Energy Efficiency | High | Moderate |
| Suitability for Scale-Up | Excellent | Good |
Both methods achieve high yields, but the room-temperature approach is preferable for energy efficiency and scalability. The reflux method may be necessary for substrates with electron-withdrawing groups that reduce nucleophilicity.
Mechanistic Insights
The alkylation proceeds via a two-step mechanism:
-
Deprotonation: K₂CO₃ abstracts the thiol proton, forming a thiolate ion ().
-
Nucleophilic Substitution: The thiolate attacks the α-carbon of ethyl chloroacetate, displacing chloride () and forming the thioether linkage.
The reaction’s efficiency hinges on the solvent’s polarity (acetone stabilizes the transition state) and the base’s strength (K₂CO₃ provides moderate basicity without causing ester hydrolysis).
Purification and Characterization
Crude ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is purified via crystallization from methanol or methanol/chloroform mixtures. Key characterization data include:
-
IR (KBr, cm⁻¹): 1735 (C=O ester), 1590 (C=N oxadiazole), 690 (C-S)
-
¹H NMR (400 MHz, CDCl₃): δ 1.30 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 4.45 (s, 2H, SCH₂), 7.40–7.60 (m, 4H, Ar-H)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Reaction Mechanism
-
Thiol activation : The oxadiazole thiol (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol) is deprotonated by a strong base (e.g., NaH) in a polar aprotic solvent like DMF, forming a reactive thiolate ion .
-
Alkylation : The thiolate attacks the electrophilic carbon in ethyl chloroacetate, displacing chloride to form the ester product .
Procedure
-
Reagents :
-
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol (nucleophile)
-
Ethyl chloroacetate (electrophile)
-
NaH (base) in DMF (solvent)
-
-
Conditions :
-
Workup :
-
Quenched with cold water to precipitate the product
-
Filtered and dried to yield the ester
-
| Parameter | Value |
|---|---|
| Yield | ~81% (analogous compounds) |
| Melting Point | 174–176°C (4-chlorophenyl analog) |
| Molecular Formula | C₁₂H₁₁ClN₂O₃S |
Infrared (IR) Spectroscopy
-
Key peaks :
¹H-NMR Data (DMSO-d₆)
-
Aromatic protons :
-
δ 7.96 (d, J = 7.8 Hz, 2H, H-2' & H-6')
-
δ 7.69 (d, J = 9.0 Hz, 2H, H-3' & H-5')
-
-
Ester group :
Electron Impact Mass Spectrometry (EIMS)
-
Molecular ion peak : m/z 298 [M]+ (C₁₂H₁₁ClN₂O₃S)
-
Fragmentation :
Antimicrobial Activity
While direct data for the target compound is limited, analogous oxadiazole derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol esters) have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli in prior studies .
Structural Variants and Derivatives
-
Hydrazide derivatives : Conversion of the ester to hydrazides via hydrazine hydrate treatment enhances reactivity for further functionalization (e.g., synthesis of amides or imines) .
-
Pharmaceutical relevance : Oxadiazole derivatives are explored for anticancer and enzyme inhibition (e.g., thymidine phosphorylase) .
Critical Analysis of Reaction Conditions
-
Base selection : NaH provides stronger deprotonation compared to K₂CO₃, enabling efficient thiolate formation in DMF .
-
Solvent choice : DMF stabilizes reactive intermediates, while dry acetone minimizes side reactions in simpler substitutions .
This synthesis highlights the versatility of oxadiazole thiol derivatives in constructing bioactive esters, with structural modifications enabling tailored applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. Additionally, the thiol group can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Key analogs differ in the substituents at the oxadiazole 5-position and the thioether side chain (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in 2a) increase thermal stability (higher melting points) but reduce yields due to steric hindrance .
- Hydroxyl groups (e.g., 2-hydroxyphenyl in ) enhance antioxidant activity via radical scavenging but drastically elevate melting points (>375°C) due to hydrogen bonding .
- Chlorophenyl vs. phenoxyphenyl: The 2-chlorophenyl derivative exhibits fungicidal activity, while 2-phenoxyphenyl analogs show anticonvulsant effects, suggesting substituent-dependent bioactivity .
Thiadiazole vs. Oxadiazole Derivatives
Replacing the oxadiazole core with a 1,3,4-thiadiazole ring alters bioactivity:
- Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate : Synthesized in 70–75% yield, highlighting the synthetic accessibility of thiadiazole derivatives .
Spectroscopic and Analytical Data
Biological Activity
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.75 g/mol. The compound features a thioether linkage and an oxadiazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- IC50 Values : In a comparative study, compounds related to oxadiazoles exhibited IC50 values ranging from 1.82 to 5.55 µM against different cancer cell lines such as HCT-116 and MCF-7 . This suggests that derivatives of the oxadiazole scaffold may possess significant cytotoxic properties.
The mechanism by which this compound exerts its effects is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. For example, some studies indicate that oxadiazole derivatives can inhibit Rho/MRTF/SRF-mediated gene transcription .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole : The initial step often includes the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative.
- Acetate Formation : The final product is obtained by esterification with ethyl acetate under acidic conditions.
Case Study 1: Anticancer Efficacy
In a study assessing various oxadiazole derivatives for anticancer activity, this compound was evaluated alongside other compounds. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), comparable to standard chemotherapeutic agents like Doxorubicin .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of similar compounds revealed that certain oxadiazole derivatives could inhibit key enzymes involved in cancer progression and metabolism . This highlights the potential dual role of this compound in both direct cytotoxicity and metabolic modulation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol and ethyl bromoacetate. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) in acetone under reflux (60–80°C) is commonly used to deprotonate the thiol group and drive the reaction .
- Solvent optimization : Polar aprotic solvents like acetone or acetonitrile enhance reactivity compared to non-polar alternatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), and δ 7.3–7.6 ppm (aromatic protons of 2-chlorophenyl) confirm substituent positions .
- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~160 ppm (oxadiazole C=N) validate the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 326–328 (M⁺, accounting for chlorine isotopes) and fragmentation patterns (e.g., loss of COOEt) confirm molecular weight .
- Infrared (IR) Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C ester), and 680 cm⁻¹ (C-S) confirm functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-chlorophenyl group influence biological activity compared to other substituents?
- Mechanistic insights : The electron-withdrawing chloro group enhances electrophilicity of the oxadiazole ring, improving interactions with biological targets (e.g., enzyme active sites). Compared to 4-fluorophenyl analogs, the ortho-chloro substituent introduces steric hindrance, potentially reducing binding affinity but increasing selectivity .
- Experimental validation : Compare IC₅₀ values against microbial strains (e.g., Candida albicans) with analogs bearing nitro, methoxy, or methyl groups. For example:
| Substituent | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| 2-Cl | 12.5 | |
| 4-F | 18.7 | |
| 3-NO₂ | 8.9 |
- Computational support : Molecular docking (AutoDock Vina) shows the 2-chloro group forms hydrophobic interactions with residues in fungal CYP51 (ergosterol biosynthesis), explaining enhanced antifungal activity .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Hypothesis testing : Discrepancies may arise from variations in cell membrane permeability or metabolic activation. For example:
- High cytotoxicity in HeLa cells (IC₅₀ = 10 µM) : Linked to overexpression of thiol-containing proteins that react with the thioacetate moiety .
- Low activity in MCF-7 cells (IC₅₀ > 50 µM) : Due to efflux pump (P-gp) mediated resistance .
- Methodological adjustments :
- Use flow cytometry to quantify apoptosis vs. necrosis.
- Pair cytotoxicity assays with glutathione (GSH) depletion studies to assess redox-mediated mechanisms .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations reveal:
- The sulfur atom in the thioacetate group has a high Fukui index (f⁻ = 0.45), indicating susceptibility to electrophilic attack .
- HOMO-LUMO energy gap (ΔE = 4.2 eV) suggests moderate stability under physiological conditions .
- Molecular Electrostatic Potential (MESP) : Negative potential regions near the oxadiazole ring guide predictions of hydrogen-bonding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
